1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene is a chemical compound with the molecular formula and a molecular weight of approximately 225.12 g/mol. This compound is classified under the category of brominated hydrocarbons and is notable for its unique structural features that contribute to its chemical reactivity and potential applications in various fields of science.
The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene can be achieved through several methods, typically involving the bromination of the corresponding tetrahydrobenzoannulene derivative. Common synthetic routes include:
The synthesis often requires careful temperature control and monitoring of reaction times to ensure high yields and minimize side reactions. Purification techniques such as chromatography may be employed to isolate the product from unreacted starting materials and by-products.
The molecular structure of 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene can be represented using various chemical notation systems:
BrC1=C(CCCCC2)C2=CC=C1The compound's structural characteristics include:
1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene can participate in various chemical reactions due to its reactive bromine atom. Key reactions include:
These reactions typically require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for reactions involving 1-bromo-6,7,8,9-tetrahydro-5H-benzo annulene generally follows established pathways for electrophilic aromatic substitution or nucleophilic substitution.
For example:
Kinetic studies may reveal insights into activation energies and reaction rates for these transformations.
1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene exhibits several notable physical properties:
Chemical properties include:
1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulene has potential applications in:
Research continues into its applications in medicinal chemistry and materials science due to its unique structural characteristics and reactivity profiles.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: